![molecular formula C20H21NO2 B5554194 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone often involves intricate organic synthesis techniques. For example, the synthesis of related quinoline derivatives can be achieved through methods such as iron-catalyzed intramolecular C(sp(2))-N cyclization, which is an efficient protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from specific ethanone oximes through N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid (Zhang et al., 2015).

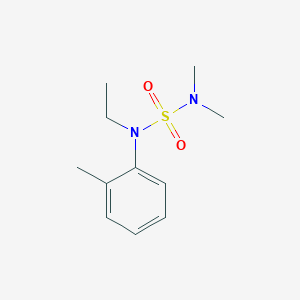

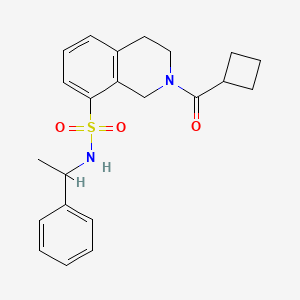

Molecular Structure Analysis

The molecular structure of compounds in this class can be characterized by various spectroscopic methods. For instance, the structural features and spectroscopic properties of related phenylmethanones have been extensively studied, revealing insights into their electronic absorption, excitation, and fluorescence properties in different solvents, supported by quantum chemistry calculations (Al-Ansari, 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone and its analogs can be quite diverse, including oxidative ring expansions, cyclizations, and substitutions. For example, gold-catalyzed oxidative ring expansion of alkynyl quinols has been developed as a strategy for synthesizing functionalized tropone derivatives, demonstrating the compound's reactivity and potential for generating various structural motifs (Zhao et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their thermal and optical characteristics, can be determined through experimental studies. For example, organic single crystals related to this compound class have been grown and analyzed, revealing their spectral, optical, thermal, surface analysis, and third-order nonlinear optical properties, which are essential for applications in optical materials (Loh et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone derivatives can be explored through various chemical reactions and mechanistic studies. For instance, the reaction of certain pyrone carboxylic acids with diamines, yielding quinoxalinone derivatives, provides insights into the compound's reactivity and potential for forming complex heterocyclic structures (Obydennov & Sosnovskikh, 2015).

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and potentially inducing cell death by apoptosis (L. D. Via et al., 2008).

Catalytic Applications

Another study involves the catalytic oxidation of hydrocarbons to alcohols, ketones, and quinones using Oxone and a complex containing 1,4,7-trimethyl-1,4,7-triazacyclononane. This process efficiently oxidizes benzene to p-quinone among other transformations, suggesting potential applications in synthetic chemistry and industrial processes (G. B. Shul’pin et al., 2012).

Corrosion Inhibition

Quinoxalin-6-yl derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, which is vital for extending the lifespan of metal structures in corrosive environments (L. Olasunkanmi et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-2-[(2,2,4-trimethyl-1H-quinolin-6-yl)oxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)23-13-19(22)15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMAUNNDBFXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)oxy]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)